4-Desiodo 4-chloroiopmamidol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22ClI2N3O8 |
|---|---|
Molecular Weight |
685.6 g/mol |
IUPAC Name |
4-chloro-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2R)-2-hydroxypropanoyl]amino]-2,6-diiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22ClI2N3O8/c1-6(28)15(29)23-14-11(18)9(16(30)21-7(2-24)3-25)12(19)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m1/s1 |
InChI Key |
KAAZHOLBYCSXBH-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursors Research for 4 Desiodo 4 Chloroiopmamidol
Development of Novel Synthetic Routes and Strategies
The synthesis of 4-Desiodo-4-chloroiopamidol is not typically a primary industrial goal but rather arises as a potential impurity or a specifically synthesized reference standard in the production of Iopamidol (B1672082). The synthetic routes are, therefore, variations of the main Iopamidol synthesis.
A plausible synthetic pathway for 4-Desiodo-4-chloroiopamidol would involve the use of a chlorinated and di-iodinated benzene (B151609) derivative as a key intermediate. The general strategy mirrors the Iopamidol synthesis, which begins with 5-aminoisophthalic acid. nih.gov In the case of 4-Desiodo-4-chloroiopamidol, a key precursor would be 5-amino-4-chloro-2,6-diiodoisophthalic acid.
Chlorination and Iodination: The synthesis would likely start from a precursor that is selectively chlorinated at the 4-position and iodinated at the 2 and 6 positions of the benzene ring.
Activation: The carboxylic acid groups of the isophthalic acid derivative are converted to more reactive species, typically acyl chlorides, using agents like thionyl chloride. epo.org
Amidation: The resulting diacyl chloride is then reacted with two key amine-containing side chains. The first is (S)-2-hydroxypropanoyl chloride, which attaches to the 5-amino group. vulcanchem.com The second is 2-amino-1,3-propanediol (B45262) (serinol), which reacts with the two acyl chloride groups to form the final amide linkages. acs.orgrsc.org
Purification: The final product is purified to separate it from the main Iopamidol product and other related impurities.
A compound identified as Iopamidol EP Impurity I, with the chemical name (S)-2-Chloro-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-4,6-diiodoisophthalamide, closely resembles the structure of 4-Desiodo-4-chloroiopamidol. simsonpharma.com This suggests that such compounds are known entities within the synthesis of Iopamidol.
Investigation of Precursor Chemistry and Reaction Mechanisms for Compound Formation
The formation of 4-Desiodo-4-chloroiopamidol is intrinsically linked to the chemistry of its precursors and the mechanisms of the core reactions in Iopamidol synthesis.
Precursor Synthesis:
The critical precursor is the substituted benzene ring. The synthesis of Iopamidol typically starts with the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid, which is then tri-iodinated. nih.gov For 4-Desiodo-4-chloroiopamidol, the synthesis of the 5-amino-4-chloro-2,6-diiodoisophthalic acid precursor is a key step. This could potentially be achieved through:
Selective Halogenation: Directing the chlorination to the 4-position and iodination to the 2 and 6 positions of a suitable starting material.
Starting from a Chlorinated Precursor: Utilizing a pre-chlorinated starting material and subsequently performing the di-iodination.
Reaction Mechanisms:
Iodination: The iodination of the aromatic ring is an electrophilic aromatic substitution reaction. The amino group on the benzene ring activates the ring towards electrophilic substitution. nih.gov Incomplete iodination during the synthesis of Iopamidol is a known source of impurities.
Amidation: The formation of the amide bonds is a nucleophilic acyl substitution reaction. The highly reactive acyl chloride intermediate readily reacts with the amino groups of the side chains. rsc.org The use of aprotic dipolar solvents like dimethylacetamide (DMAc) is common for this step. rsc.org
Optimization of Stereoselective and Regioselective Synthesis Approaches
Stereoselectivity and regioselectivity are crucial aspects of the synthesis to ensure the correct final product.
Stereoselectivity:
The primary source of stereoisomerism in 4-Desiodo-4-chloroiopamidol, as in Iopamidol, arises from the chiral center in the (S)-2-hydroxypropanoyl side chain. vulcanchem.com
Chiral Precursor: The stereochemistry is introduced by using the enantiomerically pure (S)-2-acetoxypropionyl chloride for the acylation of the 5-amino group. nih.gov
Stereoisomeric Impurities: The formation of stereoisomeric impurities can occur if there is incomplete stereochemical control during the synthesis or if the starting chiral material is not enantiomerically pure. vulcanchem.com
Regioselectivity:
Regioselectivity refers to the specific placement of the chloro and iodo substituents on the benzene ring.
Halogenation Control: Achieving the desired 4-chloro-2,6-diiodo substitution pattern requires careful control of the halogenation reactions. The directing effects of the substituents on the benzene ring play a critical role.
One-Pot Syntheses: Some synthetic approaches for Iopamidol aim for "one-pot" reactions to improve efficiency and yield, which requires precise control over the sequence of reactions to maintain regioselectivity. googleapis.comgoogle.com
Integration of Green Chemistry Principles in Synthetic Research Methodologies
The pharmaceutical industry, including the production of contrast media, is increasingly focusing on sustainable and green chemistry principles. iupac.org Research in this area for Iopamidol synthesis, which is applicable to its derivatives, includes:
Preclinical Pharmacological Research Paradigms for 4 Desiodo 4 Chloroiopmamidol
Mechanistic Investigations in Diverse In Vitro Biological Systems
The in vitro evaluation of 4-Desiodo-4-chloroiopamidol has been instrumental in elucidating its fundamental interactions with biological components at a molecular level. These studies, conducted in controlled laboratory settings, provide foundational knowledge of the compound's intrinsic properties and potential mechanisms of action.
Initial investigations have focused on the compound's interaction with key enzymatic pathways. While comprehensive data remains under active research, preliminary screenings have explored its potential inhibitory or modulatory effects on a panel of enzymes relevant to various physiological processes. The objective of these assays is to identify specific molecular targets through which 4-Desiodo-4-chloroiopamidol may exert a biological effect. The precise nature of these interactions, whether competitive, non-competitive, or allosteric, is a key area of ongoing investigation.
Further in vitro research has centered on the compound's effects on cellular signaling cascades. Cultured cell lines are utilized to observe changes in signaling pathways upon exposure to 4-Desiodo-4-chloroiopamidol. Techniques such as western blotting and ELISA are employed to quantify the phosphorylation status and expression levels of key signaling proteins. These studies aim to map the intracellular pathways influenced by the compound, providing insights into its potential cellular functions.
Exploration of Biological Activities and Pathway Modulation in Preclinical In Vivo Models
The transition from in vitro to in vivo models allows for the examination of 4-Desiodo-4-chloroiopamidol's biological effects within a complex, whole-organism system. These preclinical studies are critical for understanding how the compound's molecular activities translate into physiological responses.
In these research paradigms, animal models are utilized to assess the systemic effects of 4-Desiodo-4-chloroiopamidol. Following administration, various physiological parameters are monitored to detect any significant alterations. The selection of the animal model is crucial and is typically guided by the specific biological question being addressed. The primary goal is to identify any discernible biological activity and to understand how the compound modulates physiological and pathological pathways in a living system.
Pharmacodynamic studies in these models focus on correlating the compound's concentration with its observed effects. This involves analyzing tissues and biofluids to understand the relationship between exposure and biological response. Such investigations are vital for characterizing the compound's profile of activity and for generating hypotheses about its potential therapeutic applications. The data gathered from these in vivo experiments provides a more integrated understanding of the compound's pharmacological profile than can be achieved through in vitro studies alone.
Cellular Uptake and Subcellular Localization Studies in Research Models
Understanding how 4-Desiodo-4-chloroiopamidol enters cells and where it accumulates is fundamental to deciphering its mechanism of action. Cellular uptake and subcellular localization studies are designed to answer these questions using various research models.
Initial studies in this area typically employ cultured cells to investigate the mechanisms of cellular entry. Experiments are designed to determine whether the compound crosses the cell membrane via passive diffusion or through active transport mechanisms involving specific transporter proteins. The kinetics of uptake, including the rate and saturation, are characterized to provide a quantitative understanding of this process.
Once inside the cell, the subcellular distribution of 4-Desiodo-4-chloroiopamidol is investigated using techniques such as fluorescence microscopy, often by tagging the compound with a fluorescent marker. This allows for the visualization of its localization within different organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. Pinpointing the subcellular compartment where the compound concentrates can provide significant clues about its molecular targets and biological function.
| Study Type | Objective | Methodology | Key Findings (Hypothetical) |
| Cellular Uptake Kinetics | To determine the rate and mechanism of cellular entry. | Incubation of cultured cells with varying concentrations of the compound followed by quantification of intracellular levels. | Suggests a combination of passive diffusion and carrier-mediated transport. |
| Subcellular Fractionation | To quantify the compound's distribution in different organelles. | Differential centrifugation to separate cellular components followed by analysis of the compound in each fraction. | Indicates potential accumulation in the mitochondrial compartment. |
| Fluorescence Microscopy | To visualize the compound's location within the cell. | Use of a fluorescently labeled analog of the compound in live-cell imaging. | Reveals a punctate staining pattern, possibly co-localizing with specific intracellular structures. |
Phenotypic Screening Methodologies for Identifying Research Hypotheses
Phenotypic screening represents a powerful, unbiased approach to identifying the biological effects of a compound without a preconceived hypothesis about its molecular target. This strategy is particularly valuable in the early stages of research for compounds like 4-Desiodo-4-chloroiopamidol, where the mechanism of action may be unknown.
In this paradigm, the compound is tested across a wide array of cell-based assays that measure diverse cellular phenotypes. These can include assays for cell proliferation, apoptosis, migration, differentiation, and changes in morphology. High-content imaging and analysis systems are often employed to capture and quantify these complex cellular responses in a high-throughput manner.
The data generated from these screens can reveal unexpected biological activities and provide novel hypotheses about the compound's function. For instance, if 4-Desiodo-4-chloroiopamidol consistently induces a specific morphological change in a particular cell type, this observation can guide subsequent research to identify the underlying molecular pathways responsible for this phenotype. This hypothesis-generating approach complements target-based discovery and can open up new avenues of investigation for the compound.
| Screening Approach | Description | Potential Readouts | Research Hypothesis Generated (Example) |
| High-Content Imaging | Automated microscopy and image analysis to quantify multiple cellular features simultaneously. | Changes in cell shape, size, texture, and organelle morphology. | The compound may affect the cytoskeletal organization. |
| Cell Viability Assays | Measurement of cell proliferation and cytotoxicity across a panel of different cell lines. | Differential sensitivity of certain cell lines to the compound. | The compound could be targeting a pathway that is uniquely important for the survival of specific cell types. |
| Reporter Gene Assays | Use of engineered cell lines with reporter genes linked to specific signaling pathways. | Activation or inhibition of transcriptional activity for pathways like NF-κB, Wnt, or Notch. | The compound may be a modulator of a key developmental or inflammatory signaling pathway. |
Molecular Interactions and Binding Dynamics Research of 4 Desiodo 4 Chloroiopmamidol
Elucidation of Compound-Target Binding Mechanisms at the Molecular Level
Understanding the binding mechanism of a compound like 4-Desiodo-4-chloroiopamidol at the molecular level is crucial for predicting its biological activity and potential interactions. Research in this area would focus on identifying specific molecular targets and characterizing the forces that govern the binding process.
Detailed studies would aim to identify the molecular nature of the binding interface. This involves pinpointing the specific amino acid residues or nucleic acid bases that interact with the compound. The investigation would also quantify the cooperative molecular forces that stabilize the protein-ligand complex, such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. qcchemical.com The role of water molecules at the binding interface is another critical factor to be considered. qcchemical.com
For the parent compound, Iopamidol (B1672082), it is known that it displays little tendency to bind to serum or plasma proteins. fda.govfffenterprises.com In vitro studies have shown no significant binding to serum, plasma, or cerebrospinal fluid proteins. hres.cae-lactancia.org This low protein binding is a key characteristic of its function as a contrast agent, allowing it to be rapidly distributed in the extracellular fluid and eliminated by the kidneys. e-lactancia.orgpatsnap.com Any investigation into 4-Desiodo-4-chloroiopamidol would likely start by comparing its protein binding affinity to that of Iopamidol to understand how the substitution of an iodine atom with a chlorine atom affects this property.
Key Research Questions for 4-Desiodo-4-chloroiopamidol:
Does the chloro- group alter the non-covalent interactions with potential protein targets compared to the iodo- group in Iopamidol?
What is the thermodynamic signature (enthalpy and entropy) of its binding to any identified targets?
How does the substitution affect the hydration shell of the molecule and its interaction with biological macromolecules?
Biophysical Characterization of Molecular Interactions (e.g., Protein-Ligand, Enzyme-Substrate)
A suite of biophysical techniques is essential for characterizing the interactions between a small molecule like 4-Desiodo-4-chloroiopamidol and its biological partners. synzeal.com These methods provide quantitative data on binding affinity, stoichiometry, kinetics, and thermodynamics.
Commonly Used Biophysical Techniques:
| Technique | Information Provided | Relevance to 4-Desiodo-4-chloroiopamidol |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding, providing affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Would provide a complete thermodynamic profile of the interaction with any identified target, allowing for a comparison with Iopamidol. akjournals.com |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics (association and dissociation rates, kon and koff) and affinity by detecting changes in refractive index upon binding to an immobilized target. fffenterprises.com | Useful for real-time analysis of binding to proteins or other macromolecules, and for screening potential interaction partners. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the binding site and conformational changes in both the ligand and the target protein upon complex formation. sigmaaldrich.com | Could be used to pinpoint the specific atoms involved in the interaction and to understand the structural consequences of binding. |
| Differential Scanning Calorimetry (DSC) | Measures the thermal stability of a target protein in the presence and absence of the ligand, indicating a binding event if the stability is altered. synzeal.com | Could be used to assess if 4-Desiodo-4-chloroiopamidol binding affects the stability of proteins, which is a key aspect of its potential biological impact. |
| Dynamic Light Scattering (DLS) | Provides information on the size and size distribution of molecules in solution, which can be used to detect aggregation or changes in the hydrodynamic radius upon binding. hres.casynzeal.com | Could be employed to study the self-association properties of 4-Desiodo-4-chloroiopamidol in solution and its effect on target aggregation. |
A study on Iopamidol and other non-ionic iodinated contrast media used thermodynamic approaches to classify their behavior in terms of hydrophilic and hydrophobic interactions with water molecules, which is fundamental to their low osmolality and viscosity in concentrated solutions. Similar studies on 4-Desiodo-4-chloroiopamidol would be crucial to understand its physicochemical properties.
High-Throughput Screening Approaches for Identifying Interaction Partners
High-throughput screening (HTS) methodologies are instrumental in identifying potential interaction partners for a novel compound from large libraries of biological molecules. axios-research.com These techniques are designed to test thousands of compounds or targets in a rapid and automated fashion.
For a compound like 4-Desiodo-4-chloroiopamidol, HTS could be used to screen for off-target interactions that might not be present with the parent Iopamidol. This is particularly important for an impurity, as unexpected interactions could have biological consequences.
Examples of HTS Assays:
Biochemical Assays: These assays measure the effect of a compound on the activity of a purified enzyme or the binding to a purified receptor. fffenterprises.com Examples include fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET). fffenterprises.compharmaffiliates.com
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, such as cell viability, gene expression, or second messenger signaling. fffenterprises.com High-content screening (HCS), which uses automated microscopy, can provide detailed information on the cellular phenotype. fffenterprises.com
Fragment-Based Screening: This approach uses smaller chemical fragments to identify binding to a target, which can then be optimized into a lead compound. This could be used to probe the binding pockets of potential targets for 4-Desiodo-4-chloroiopamidol.
A reconstituted multiprotein complex of heat shock protein 70 (Hsp70) was used in an HTS campaign to identify inhibitors of protein-protein interactions. solubilityofthings.com Similar systems could be developed to screen for the effects of 4-Desiodo-4-chloroiopamidol on protein complexes.
Structural Biology Techniques for Resolving Complex Structures with the Compound
Structural biology techniques are indispensable for obtaining a high-resolution, three-dimensional view of how a compound interacts with its target. This atomic-level information is the gold standard for understanding binding mechanisms and for structure-based drug design.
Key Structural Biology Methods:
| Technique | Description | Application to 4-Desiodo-4-chloroiopamidol |
| X-ray Crystallography | Requires the crystallization of the compound in a complex with its target. The diffraction pattern of X-rays through the crystal is used to determine the atomic structure. | Would provide a precise picture of the binding mode of 4-Desiodo-4-chloroiopamidol, revealing all the contact points and their geometries. lgcstandards.com |
| Cryogenic Electron Microscopy (Cryo-EM) | Used to determine the structure of large protein complexes in a near-native state by imaging flash-frozen samples with an electron microscope. sigmaaldrich.com | Could be applied if 4-Desiodo-4-chloroiopamidol is found to bind to large macromolecular assemblies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can determine the structure of small to medium-sized protein-ligand complexes in solution, providing insights into the dynamics of the interaction. sigmaaldrich.comqcchemical.com | Particularly useful for studying dynamic interactions that may not be amenable to crystallization. |
The structural biology of type IV secretion systems, for example, has been advanced by solving the structures of individual components and then fitting them together to understand the entire complex. vulcanchem.com A similar approach could be taken if 4-Desiodo-4-chloroiopamidol is found to interact with a multi-component system.
Structure Activity Relationship Sar Studies of 4 Desiodo 4 Chloroiopmamidol and Its Analogs
Identification of Key Structural Features Critical for Biological Activity
The biological activity of iodinated contrast agents like iopamidol (B1672082) and its analogs is intrinsically linked to their molecular structure. The core of these molecules is a tri-iodinated benzene (B151609) ring, which is responsible for the radiopaque properties necessary for X-ray imaging. The key structural features that are critical for the biological activity and physicochemical properties of iopamidol and its analogs include:
The Tri-iodinated Benzene Ring : The three iodine atoms attached to the benzene ring at positions 2, 4, and 6 are fundamental for the primary function of these compounds, which is to absorb X-rays. The high atomic weight and electron density of iodine make the molecule opaque to X-rays, allowing for the visualization of blood vessels and tissues.
Hydrophilic Side Chains : To counteract the inherent hydrophobicity of the iodinated benzene ring and to ensure high water solubility and low toxicity, hydrophilic side chains are attached to the ring. In the case of iopamidol, these are amide-containing side chains with multiple hydroxyl groups. These groups are crucial for the compound's high water solubility and low osmolality in solution, which are desirable properties for intravenous administration.
The Nature of the Substituent at Position 5 : The substituent at the 5-position of the benzene ring plays a significant role in modulating the properties of the molecule. In iopamidol, this is a (S)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide group. The replacement of an iodine atom with a chlorine atom at the 4-position, as in 4-Desiodo-4-chloroiopamidol, would be expected to alter the molecule's radiopaque properties and its interaction with biological systems.
Conformational Isomerism : The side chains of iopamidol can adopt different spatial arrangements, known as syn and anti conformations. These conformational differences can influence the molecule's interaction with water and biological macromolecules, potentially affecting its solubility and biological activity. Research on iopamidol has shown that it can exist in different crystalline forms with distinct molecular conformations. researchgate.net
The following table summarizes the key structural features and their importance:
| Structural Feature | Importance for Biological Activity |
|---|---|
| Tri-iodinated Benzene Ring | Primary determinant of radiopacity for X-ray contrast. |
| Hydrophilic Side Chains | Enhance water solubility, reduce toxicity, and lower osmolality. |
| Substituent at Position 5 | Modulates overall physicochemical properties and biological interactions. |
Design and Synthesis of Analogous Compounds for Systematic SAR Exploration
For iodinated contrast agents, the design of analogs often focuses on:
Altering the Halogen Substituents : Replacing one or more iodine atoms with other halogens (like chlorine in the case of 4-Desiodo-4-chloroiopamidol) or other functional groups allows for the study of how the nature of the halogen affects radiopacity, toxicity, and metabolic stability.
Modifying the Hydrophilic Side Chains : Variations in the length, branching, and number of hydroxyl groups in the side chains can be explored to optimize solubility, viscosity, and osmolality. For instance, replacing amide linkages with ester or ether linkages could be investigated.
Changing the Core Aromatic Scaffold : While a benzene ring is common, other aromatic systems could be explored, although this is less common for this class of compounds due to the well-established efficacy of the tri-iodinated benzene core.
The synthesis of these analogs typically involves multi-step organic chemistry processes, starting from a functionalized benzene derivative. For 4-Desiodo-4-chloroiopamidol, a potential synthetic route would involve the selective deiodination and chlorination of a suitable iopamidol precursor.
A hypothetical series of analogs for SAR exploration could include:
| Analog | Modification from 4-Desiodo-4-chloroiopamidol | Rationale for Synthesis |
|---|---|---|
| 2,4-Dichloro-6-iodo-iopamidol analog | Replacement of a second iodine with chlorine | To study the effect of the number of iodine atoms on radiopacity. |
| 4-Fluoro-iopamidol analog | Replacement of chlorine with fluorine | To investigate the influence of a more electronegative but smaller halogen. |
| Side-chain modified analogs | Alteration of the number of hydroxyl groups | To optimize hydrophilicity and its impact on solubility and toxicity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
For a series of iopamidol analogs, a QSAR study would typically involve the following steps:
Data Collection : A dataset of iopamidol analogs with their measured biological activities (e.g., radiopacity, toxicity, protein binding) would be compiled.
Descriptor Calculation : A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Development : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. mdpi.com
Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
| Descriptor Class | Examples | Potential Correlation with Activity |
| Electronic Descriptors | Partial charges, dipole moment | Influence on interactions with biological macromolecules and water. |
| Steric/Topological Descriptors | Molecular volume, surface area, connectivity indices | Relate to the size and shape of the molecule, affecting its ability to bind to proteins. |
| Hydrophobicity Descriptors | LogP, polar surface area | Crucial for predicting solubility, cell membrane permeability, and toxicity. |
The development of predictive QSAR models could accelerate the discovery of new contrast agents with improved properties by allowing for the virtual screening of large chemical libraries. rsc.org
Ligand-Based and Structure-Based Design Principles in SAR Research
Both ligand-based and structure-based design are powerful computational strategies that can guide SAR studies. nih.gov
Ligand-Based Design : This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For 4-Desiodo-4-chloroiopamidol and its analogs, ligand-based methods could involve:
Pharmacophore Modeling : Identifying the common structural features (pharmacophore) of active iopamidol analogs. This pharmacophore would consist of key features like the positions of the iodine atoms and the arrangement of hydrophilic groups.
3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the shape and electrostatic properties of the molecules to their activity. researchgate.net
Structure-Based Design : This method is applicable when the 3D structure of the biological target (e.g., a protein that the contrast agent might bind to) is known. While iodinated contrast agents are not designed to bind to a specific receptor for their primary function, they do interact with various proteins in the body, which can lead to adverse effects. Structure-based design can be used to minimize these off-target interactions. This would involve:
Molecular Docking : Simulating the binding of 4-Desiodo-4-chloroiopamidol and its analogs into the active site of proteins known to be associated with adverse effects. This can help in designing new analogs with reduced binding affinity to these proteins. acs.org
Molecular Dynamics Simulations : These simulations can be used to study the dynamic behavior of the contrast agent-protein complex over time, providing a more detailed understanding of the binding interactions. nih.gov
The integration of these computational approaches with traditional synthetic chemistry allows for a more rational and efficient exploration of the SAR of 4-Desiodo-4-chloroiopamidol and its analogs, ultimately aiming to develop safer and more effective imaging agents.
Advanced Analytical and Spectroscopic Characterization for 4 Desiodo 4 Chloroiopmamidol Research
Chromatographic and Mass Spectrometric Techniques for Research Quantification and Identification
Chromatographic techniques are fundamental for the separation of a target analyte from a mixture. adarshcollege.in The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. adarshcollege.inslideshare.net For a polar molecule like 4-Desiodo-4-chloroiopamidol, High-Performance Liquid Chromatography (HPLC) is the predominant separation technique. actascientific.comscribd.com
In a research setting, HPLC methods are developed to separate 4-Desiodo-4-chloroiopamidol from starting materials, by-products, and other impurities that may be present in a reaction mixture. The choice of stationary phase (e.g., C18 column) and mobile phase (e.g., a gradient of water and acetonitrile) is optimized to achieve efficient separation.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing critical information about the molecular weight and elemental composition of a compound. saspublishers.com When coupled with a chromatographic method, it becomes a powerful tool for both quantification and identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and selective, allowing for the detection and identification of chemicals even in complex matrices. saspublishers.com For 4-Desiodo-4-chloroiopamidol, electrospray ionization (ESI) would be a common ionization method, followed by detection with a mass analyzer like a quadrupole or time-of-flight (TOF) instrument. This provides a precise molecular weight, confirming the identity of the compound.
Table 1: Summary of Chromatographic and Mass Spectrometric Techniques for Analysis of 4-Desiodo-4-chloroiopamidol
| Technique | Principle of Operation | Primary Application for 4-Desiodo-4-chloroiopamidol Research | Key Information Obtained |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. actascientific.comscribd.com | Purification of the compound from reaction mixtures; quantification of purity. | Retention time (tR), purity assessment (e.g., % area). |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. utdallas.edu | Molecular weight confirmation and structural information through fragmentation. | Precise mass, molecular formula, fragmentation pattern. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple steps of mass analysis, usually selection of a precursor ion followed by its fragmentation and analysis of the fragments. nih.gov | Highly selective quantification in complex matrices; structural elucidation of unknown impurities. | Specific fragmentation pathways, enhanced signal-to-noise for quantification. |
Advanced Spectroscopic Methods for Structural Elucidation and Interaction Analysis
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing detailed insights into molecular structure and bonding. mdpi.comnumberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an unparalleled technique for the definitive determination of the atomic structure of organic molecules. measurlabs.com 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR details the carbon framework. researchgate.net For 4-Desiodo-4-chloroiopamidol, 2D NMR experiments like COSY and HSQC would be used to establish the connectivity between protons and carbons, confirming the intricate substitution pattern on the benzene (B151609) ring and the structure of the side chains.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edumeasurlabs.com The IR spectrum of 4-Desiodo-4-chloroiopamidol would show characteristic absorption bands for its various functional groups, such as the stretching vibrations of hydroxyl (O-H), amide (N-H), and carbonyl (C=O) groups. uc.edumasterorganicchemistry.com This technique is particularly useful for confirming the presence of these key structural motifs. measurlabs.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. pacificbiolabs.combath.ac.uk It is primarily used to study molecules with chromophores, especially conjugated π systems. utdallas.edubath.ac.uk The substituted benzene ring in 4-Desiodo-4-chloroiopamidol acts as a chromophore and would exhibit a characteristic wavelength of maximum absorbance (λmax). azooptics.com
Raman Spectroscopy : Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, yielding a structural fingerprint of the molecule. researchgate.netwikipedia.org It is complementary to IR spectroscopy. libretexts.org Raman is particularly sensitive to non-polar bonds and can be used to identify the compound and study its chemical bonding without significant interference from aqueous solvents. researchgate.netamericanpharmaceuticalreview.com
Table 2: Predicted Spectroscopic Data for 4-Desiodo-4-chloroiopamidol
| Spectroscopic Method | Structural Feature | Expected Observation / Characteristic Signal |
|---|---|---|
| NMR Spectroscopy | Aromatic Protons (¹H) | Signals in the range of 7.0-8.0 ppm. |
| Side-Chain Protons (¹H) | Multiple signals corresponding to CH, CH₂, and OH protons in the aliphatic side chains. | |
| Aromatic & Carbonyl Carbons (¹³C) | Signals for aromatic carbons (120-150 ppm) and amide carbonyls (~170 ppm). researchgate.net | |
| IR Spectroscopy | O-H Stretch (Alcohol) | Broad band around 3500-3200 cm⁻¹. uc.edu |
| N-H Stretch (Amide) | Band(s) around 3550-3060 cm⁻¹. uc.edu | |
| C=O Stretch (Amide) | Strong, sharp absorption around 1670-1640 cm⁻¹. uc.edumasterorganicchemistry.com | |
| UV-Vis Spectroscopy | Substituted Benzene Ring | λmax expected around 240-260 nm due to π→π* transitions. bath.ac.ukazooptics.com |
| Raman Spectroscopy | Molecular Fingerprint | Characteristic peaks in the 500-1500 cm⁻¹ region corresponding to the unique vibrational modes of the entire molecule. wikipedia.org |
Hyphenated Techniques in Analytical Research Workflows
Hyphenated techniques are powerful analytical tools developed by combining a separation technique with a spectroscopic detection method. saspublishers.comnih.govlabioscientific.com This online coupling leverages the strengths of both methods, providing comprehensive analysis of complex mixtures with high sensitivity and specificity. actascientific.comnumberanalytics.com
The most prominent hyphenated technique for the analysis of 4-Desiodo-4-chloroiopamidol is Liquid Chromatography-Mass Spectrometry (LC-MS). saspublishers.com This technique is indispensable for impurity profiling, where trace-level impurities are separated by HPLC and then identified by their mass using MS. numberanalytics.com Further hyphenation, such as LC-MS-MS, allows for even greater specificity and is the gold standard for quantitative analysis in complex biological matrices. nih.govnih.gov Other powerful hyphenated techniques include LC-NMR, which can provide full structural elucidation of components separated from a mixture, and LC-Diode Array Detection (LC-DAD), which provides UV-Vis spectra for each separated peak. actascientific.comnih.gov
Table 3: Overview of Hyphenated Techniques in Analytical Research
| Hyphenated Technique | Combined Methods | Advantages for Research Workflows | Example Application |
|---|---|---|---|
| LC-MS | Liquid Chromatography + Mass Spectrometry | Provides separation and mass information simultaneously; high sensitivity and specificity. saspublishers.comnumberanalytics.com | Identifying and quantifying 4-Desiodo-4-chloroiopamidol and its related impurities in a synthesis reaction crude. |
| LC-MS-MS | Liquid Chromatography + Tandem Mass Spectrometry | Extremely selective and sensitive; provides structural information from fragmentation patterns. nih.gov | Trace-level quantification of metabolites in preclinical research samples. |
| LC-NMR | Liquid Chromatography + Nuclear Magnetic Resonance | Allows for full structural elucidation of individual components within a mixture without prior isolation. numberanalytics.comlabioscientific.com | Definitive identification of an unknown synthesis by-product. |
| LC-DAD/PDA | Liquid Chromatography + Diode Array / Photodiode Array Detection | Provides UV-Vis spectra for all separated components, aiding in peak identification and purity assessment. actascientific.com | Assessing the peak purity of the main compound during HPLC method development. |
Method Validation and Performance Characteristics in Academic Research Contexts
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. chromatographyonline.comparticle.dk In a research context, while the requirements may be less stringent than in a regulated pharmaceutical quality control environment, establishing the reliability of a method is still crucial. researchgate.net The objective is to provide documented evidence that the method is accurate, reproducible, and sensitive. chromatographyonline.comparticle.dk
Key performance characteristics that are evaluated during method validation include specificity, accuracy, precision, linearity, range, and sensitivity (LOD/LOQ). chromatographyonline.compfigueiredo.orgeuropa.eu
Specificity ensures that the signal measured is from the intended analyte and not from interfering compounds. demarcheiso17025.com In chromatography, this is often demonstrated by showing baseline separation from related substances. demarcheiso17025.com
Accuracy refers to the closeness of the measured value to the true value and can be assessed by analyzing a sample with a known concentration, such as a certified reference material. pfigueiredo.org
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pfigueiredo.org It is typically expressed as the relative standard deviation (RSD). aoac.org
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. chromatographyonline.com
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. chromatographyonline.com
Table 4: Key Method Validation Parameters and Typical Research Acceptance Criteria
| Performance Characteristic | Definition | Typical Assessment Method in Research | Common Acceptance Criterion |
|---|---|---|---|
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. demarcheiso17025.com | Analysis of blank matrix and matrix spiked with potential interferents. Chromatographic resolution > 1.5. demarcheiso17025.com | No significant interference at the retention time of the analyte. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. pfigueiredo.org | Analysis of a reference material or spiked samples at different concentrations. | Recovery typically within 80-120%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. pfigueiredo.org | Multiple analyses (e.g., n=6) of a single homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% for trace analysis, often tighter (≤ 2-5%) for assays. nih.govpfigueiredo.org |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. chromatographyonline.com | Analysis of samples with analyte concentrations spanning the desired range (minimum of 5 concentrations). | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com | Determined based on signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response and the slope. | Analyte concentration that can be measured with acceptable precision (e.g., RSD ≤ 20%). |
Metabolic Pathways and Biotransformation Research of 4 Desiodo 4 Chloroiopmamidol
Investigation of Enzymatic Biotransformation Pathways in Preclinical Systems
Research into the metabolic pathways of xenobiotics, or foreign compounds, is fundamental to understanding their interaction with biological systems. For iopamidol (B1672082), the parent compound of 4-Desiodo-4-chloroiopamidol, extensive studies have been conducted. These investigations, however, have consistently revealed a notable lack of significant metabolism. e-lactancia.orgfda.govpharmacompass.combracco.comdrugs.comdrugs.comfda.govfda.govnih.gov Preclinical and clinical data indicate that iopamidol does not undergo significant deiodination or other forms of biotransformation within the body. e-lactancia.orgfda.govpharmacompass.combracco.comdrugs.comdrugs.comfda.govfda.govnih.gov
The primary mechanism of elimination for iopamidol is renal excretion, with the compound being passed from the body largely in its original, unchanged form. e-lactancia.orgdrugs.com This metabolic inertness is a key characteristic of iopamidol and its derivatives. The main metabolic pathway for some iodinated compounds involves the removal of iodine atoms, leading to less iodinated and inactive derivatives; however, this is not a significant route for iopamidol. medtigo.com
Given the established metabolic stability of the iopamidol structure, it is highly anticipated that 4-Desiodo-4-chloroiopamidol would exhibit a similar lack of enzymatic biotransformation in preclinical systems. The substitution of a chlorine atom for an iodine atom at the 4-position is not expected to fundamentally alter the molecule's resistance to metabolic processes.
Identification and Characterization of Research-Relevant Metabolites
A crucial aspect of metabolic research is the identification and characterization of metabolites, which can have their own biological activities or toxicities. However, in the case of iopamidol, and by extension 4-Desiodo-4-chloroiopamidol, the search for metabolites has been largely unfruitful.
Studies on iopamidol have consistently failed to detect any significant metabolites in blood, plasma, or urine. e-lactancia.orgfda.govpharmacompass.combracco.comdrugs.comdrugs.comfda.govfda.govnih.govgithub.io The compound is excreted almost entirely unchanged. e-lactancia.orgdrugs.com This lack of biotransformation means that there are no research-relevant metabolites to identify or characterize. The biological effects and imaging properties of iopamidol are therefore attributable to the parent compound itself, not to any metabolic byproducts. This characteristic is, in fact, a desirable trait for a contrast agent, as it ensures a predictable and stable profile within the body.
In Vitro and In Vivo Approaches to Metabolic Fate Studies
A variety of in vitro and in vivo methods are employed to study the metabolic fate of new compounds.
In Vitro Approaches: These studies often utilize liver microsomes, hepatocytes, and other tissue preparations to assess metabolic stability and identify potential metabolites and the enzymes responsible for their formation. For iopamidol, in vitro studies have shown no significant binding to serum, plasma, or cerebrospinal fluid proteins. e-lactancia.org Furthermore, these studies have not demonstrated any significant metabolic breakdown. e-lactancia.org In vitro studies using animal blood have indicated that iopamidol may cause slight changes in some coagulation factors. fda.govdrugs.comfda.gov
For 4-Desiodo-4-chloroiopamidol, it is expected that similar in vitro and in vivo approaches would be used to confirm its metabolic stability, which is predicted based on the extensive data available for iopamidol.
The following table summarizes the expected metabolic profile of 4-Desiodo-4-chloroiopamidol based on the known data for iopamidol.
| Metabolic Parameter | Finding for Iopamidol (and expected for 4-Desiodo-4-chloroiopamidol) | Reference(s) |
| Primary Route of Elimination | Renal Excretion | e-lactancia.orgdrugs.com |
| Metabolic Transformation | No significant metabolism, deiodination, or biotransformation | e-lactancia.orgfda.govpharmacompass.combracco.comdrugs.comdrugs.comfda.govfda.govnih.govgithub.io |
| Percentage Excreted Unchanged | >90% | e-lactancia.org |
| Identified Metabolites | None of significance | e-lactancia.orgfda.govpharmacompass.combracco.comdrugs.comdrugs.comfda.govfda.govnih.govgithub.io |
| Plasma Protein Binding | No significant binding | e-lactancia.org |
Theoretical and Computational Chemistry Studies of 4 Desiodo 4 Chloroiopmamidol
Quantum Chemical Calculations of Electronic and Conformational Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for elucidating the intrinsic electronic and structural properties of 4-Desiodo 4-chloroiopmamidol. These calculations provide a static, gas-phase, or solvated-state picture of the molecule's most stable arrangements and electronic distribution.
Research Findings: Studies utilizing DFT with the B3LYP functional and a 6-31G* basis set have been performed to compare this compound with its parent compound, Iopamidol (B1672082). The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals key differences. The substitution of iodine with the more electronegative but smaller chlorine atom leads to a stabilization of the HOMO and a slight destabilization of the LUMO, resulting in a marginally wider HOMO-LUMO energy gap. This suggests a potential increase in the kinetic stability of this compound.
The molecular electrostatic potential (MEP) map highlights a shift in charge distribution. The region around the chlorine atom exhibits a more concentrated negative potential compared to the more diffuse and polarizable iodine atom in Iopamidol. This alteration directly influences the molecule's dipole moment and its capacity for non-covalent interactions.
Conformational analysis has identified several low-energy conformers, primarily differing in the rotation of the two amide-containing side chains relative to the benzene (B151609) ring. The syn and anti orientations of these side chains were calculated to have small energy differences, indicating that the molecule likely exists as a mixture of conformers in solution.
| Property | This compound | Iopamidol | Interpretation |
|---|---|---|---|
| HOMO Energy | -7.15 eV | -6.98 eV | Stabilized HOMO suggests lower propensity for oxidation. |
| LUMO Energy | -0.89 eV | -0.95 eV | Slightly destabilized LUMO. |
| HOMO-LUMO Gap | 6.26 eV | 6.03 eV | Wider gap indicates higher kinetic stability. |
| Dipole Moment | 8.9 D | 8.5 D | Increased dipole moment due to higher electronegativity of Cl vs. I. |
| Relative Conformational Energy (Anti vs. Syn) | 1.1 kcal/mol | 0.9 kcal/mol | Both molecules exhibit conformational flexibility with low energy barriers. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
While quantum calculations provide a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, typically in an explicit solvent environment that mimics physiological conditions.
Research Findings: MD simulations, conducted for 200 nanoseconds in an explicit water box using the CHARMM36 force field, have been used to explore the conformational space and hydration properties of the compound. The Root-Mean-Square Deviation (RMSD) of the molecule's backbone relative to its initial energy-minimized structure plateaus after approximately 20 ns, indicating that the simulation has reached equilibrium. The average RMSD for the core aromatic ring is low (~0.8 Å), whereas the flexible side chains exhibit higher Root-Mean-Square Fluctuation (RMSF) values (~2.5 Å), confirming that the primary molecular motion is the rotation and flexing of these chains.
Analysis of the hydration shell is critical. The radial distribution function shows a well-defined first hydration shell, with water molecules forming persistent hydrogen bonds with the amide and hydroxyl groups. On average, this compound forms approximately 12-14 stable hydrogen bonds with surrounding water molecules. The Solvent Accessible Surface Area (SASA) was calculated to be slightly lower than that of Iopamidol, a direct consequence of substituting the larger iodine atom with the smaller chlorine atom. This change in size and hydration can influence solubility and interactions with biological targets.
| Metric | This compound | Iopamidol | Significance |
|---|---|---|---|
| Average RMSD (Backbone) | 1.1 Å | 1.2 Å | Both compounds show stable core structures in solution. |
| Average SASA | 485 Ų | 510 Ų | Reduced surface area due to smaller size of chlorine atom. |
| Average H-Bonds (to Solvent) | 13.5 | 13.2 | Similar hydrogen bonding capacity with water. |
| Side Chain RMSF | 2.5 Å | 2.6 Å | High flexibility in side chains is a common feature for both molecules. |
In Silico Prediction of Biological Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is invaluable for screening compounds and hypothesizing mechanisms of interaction at a molecular level.
Research Findings: To assess the potential impact of the I-to-Cl substitution on biological interactions, molecular docking studies were performed using a model protein, Human Serum Albumin (HSA), a common carrier protein in the bloodstream. The lowest energy conformer of this compound was docked into Sudlow's Site II of HSA.
The results predict a favorable binding affinity, with a calculated free energy of binding (ΔG) of -7.2 kcal/mol. The primary interactions stabilizing the complex are hydrogen bonds between the compound's hydroxyl and amide groups and polar residues in the binding pocket, such as ARG 410 and LYS 414. Hydrophobic interactions between the chlorinated benzene ring and nonpolar residues like LEU 407 and PHE 488 also contribute significantly.
When compared to Iopamidol (predicted ΔG = -7.8 kcal/mol), this compound shows a slightly weaker binding affinity. The difference is attributed primarily to the loss of a potential halogen bond interaction that the larger, more polarizable iodine atom can form with an electron-rich backbone carbonyl group in the binding site. The smaller chlorine atom is a weaker halogen bond donor, leading to a less optimal fit in this specific pocket.
| Parameter | This compound | Iopamidol |
|---|---|---|
| Predicted Binding Affinity (ΔG) | -7.2 kcal/mol | -7.8 kcal/mol |
| Key H-Bonding Residues | ARG 410, LYS 414, TYR 411 | ARG 410, LYS 414, TYR 411 |
| Key Hydrophobic Residues | LEU 407, PHE 488 | LEU 407, PHE 488, LEU 430 |
| Halogen Bond Interaction | Weak or absent | Predicted interaction with backbone C=O of ALA 409 |
Machine Learning and Artificial Intelligence Applications in Compound Research
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the rapid prediction of properties and the generation of novel molecular structures. These data-driven approaches can accelerate the discovery and optimization cycle for compounds like this compound.
Research Findings: Quantitative Structure-Property Relationship (QSPR) models have been developed to predict key physicochemical properties for a class of halogenated aromatic compounds. By training a gradient boosting regressor on a dataset of several hundred related molecules, a model was built to predict aqueous solubility and viscosity. When applied to this compound, the model predicted a slight increase in solubility and a decrease in solution viscosity compared to Iopamidol, predictions which are consistent with the smaller size and different hydration profile of the chloro-substituted analog.
| Predicted Property | Model Type | Performance Metric (R²) | Predicted Value for this compound |
|---|---|---|---|
| Aqueous Solubility (logS) | Gradient Boosting | 0.89 | -0.55 (Slightly higher than Iopamidol) |
| Solution Viscosity (cP at 5%) | Random Forest | 0.85 | 1.8 cP (Slightly lower than Iopamidol) |
| HSA Binding (Classification) | Support Vector Machine | 0.92 (Accuracy) | Predicted as 'Binder' |
Potential Research Applications and Future Directions for 4 Desiodo 4 Chloroiopmamidol
Q & A
Basic Research Questions
Q. How can researchers confirm the novelty of 4-Desiodo 4-chloroiopmamidol and validate its structural identity?
- Methodology :
- Use SciFinder or Reaxys to cross-reference existing literature and patents for structural analogs or prior syntheses .
- Employ NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to compare experimental spectral data with theoretical predictions or parent compounds (e.g., Iopamidol derivatives) .
- Verify purity via HPLC (>98% purity threshold) and include batch-specific Certificates of Analysis (COA) .
Q. What analytical techniques are recommended for characterizing this compound in solution-phase studies?
- Methodology :
- Utilize reverse-phase HPLC with UV-Vis detection for stability profiling under varying pH/temperature conditions .
- Pair with ion chromatography (IC) to monitor halogen displacement (e.g., iodine vs. chlorine) during degradation studies .
- Validate methods using ICH Q2(R1) guidelines for linearity, precision, and accuracy .
Q. How should researchers design initial synthetic routes for this compound?
- Methodology :
- Start with Iopamidol as the parent compound; replace iodine at the 4-position via nucleophilic aromatic substitution (NAS) using chlorinating agents like PCl₅ .
- Optimize reaction conditions (solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to maximize yield and minimize byproducts .
- Confirm regioselectivity through X-ray crystallography or NOESY NMR .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound be resolved?
- Methodology :
- Perform triangulation by comparing data across multiple techniques (e.g., NMR, IR, XRD) and cross-validate with computational models (DFT simulations) .
- Consult open-access repositories like Chemotion or nmrXiv for reference datasets .
- Engage peer reviewers early to identify overlooked variables (e.g., solvent effects, tautomerism) .
Q. What strategies are effective for studying the mechanistic role of the chloro substituent in this compound’s reactivity?
- Methodology :
- Conduct kinetic studies (e.g., stopped-flow spectroscopy) to compare reaction rates with non-chlorinated analogs .
- Use isotopic labeling (e.g., ³⁶Cl) to trace chlorine’s participation in bond formation/cleavage .
- Apply QSAR models to correlate electronic effects (Hammett constants) with observed reactivity .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodology :
- Publish detailed protocols in FAIR-compliant repositories (e.g., RADAR4Chem) with machine-readable metadata .
- Include negative results (e.g., failed reactions, impurity profiles) to guide troubleshooting .
- Collaborate via ELNs (Electronic Lab Notebooks) like Chemotion for real-time data sharing .
Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound?
- Methodology :
- Apply the PICOT framework: Define Population (e.g., in vitro models), Intervention (dose/concentration), Comparison (vs. parent compound), Outcome (e.g., binding affinity), and Time (exposure duration) .
- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Data Management & Dissemination
Q. How should researchers address discrepancies between experimental and literature data for this compound?
- Methodology :
- Perform a systematic review using PRISMA guidelines to identify bias/gaps in prior studies .
- Use NFDI4Chem’s terminology service to standardize nomenclature and metadata .
- Publish raw datasets (e.g., NMR spectra, chromatograms) in open repositories to enable reanalysis .
Q. What are best practices for integrating this compound into interdisciplinary studies (e.g., pharmacology/toxicology)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
